molecular formula C7H5ClF3NO B1412229 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine CAS No. 1211588-85-0

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1412229
CAS No.: 1211588-85-0
M. Wt: 211.57 g/mol
InChI Key: CDEVFUDJYGVBDT-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a trifluoromethyl (-CF₃) group at position 4, a methoxy (-OCH₃) group at position 3, and a chlorine atom at position 2. This compound is of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing effects of the -CF₃ and -Cl groups, which enhance stability and influence binding interactions with biological targets .

Properties

IUPAC Name

2-chloro-3-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-5-4(7(9,10)11)2-3-12-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEVFUDJYGVBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232517
Record name Pyridine, 2-chloro-3-methoxy-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211588-85-0
Record name Pyridine, 2-chloro-3-methoxy-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211588-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-chloro-3-methoxy-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Trifluoromethylation of Pyridine Derivatives

Method Overview:
The predominant industrial synthesis of related trifluoromethylpyridines, such as 2-chloro-3-trifluoromethylpyridine, relies on chlorination of methylpyridine compounds followed by fluorination. This process typically involves chlorination of methyl groups attached to the pyridine ring, subsequent fluorination, and chlorination of the ring itself to introduce the trifluoromethyl group at specific positions.

Key Findings:

  • The vapor-phase reactor method, which involves chlorination of methylpyridines like 3-picoline, followed by fluorination, is widely used.
  • For example, chlorination of 2- or 4-picolines yields chloromethyl intermediates, which are fluorinated to produce trifluoromethyl derivatives.
  • The process yields various products, including 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which can be further manipulated to obtain the desired trifluoromethylpyridine derivatives.

Reaction Data Table (Representative Yields):

Substrate Reaction Temperature (°C) Product Type Yield (Peak Area %) Reference
3-Picoline 335 Trifluoromethyl 86.4% (TF)
3-Picoline 380 Chlorinated & fluorinated 64.1% (DCTF)
2-Picoline 350–360 Trifluoromethyl 71.3% (TF)
4-Picoline 380 Trifluoromethyl 64.1% (TF)

This method emphasizes high-temperature chlorination and fluorination, often utilizing vapor-phase reactors with catalysts like aluminum fluoride.

Direct Synthesis via Chlorination and Methoxylation

Method Overview:
Recent advances include direct chlorination of pyridine rings followed by methoxylation to introduce the methoxy group at the 3-position. This approach is advantageous for large-scale synthesis due to milder conditions and better resource utilization.

Research Findings:

  • A notable method involves chlorination of 2,3,6-trichloro-5-trifluoromethyl pyridine, followed by selective substitution of chlorine atoms with methoxy groups.
  • The methoxy group can be introduced via nucleophilic substitution using methylating agents under controlled conditions, typically in polar aprotic solvents.

Preparation Steps:

  • Chlorination of pyridine derivatives at specific positions using chlorine gas or N-chlorosuccinimide (NCS).
  • Subsequent nucleophilic substitution with methanol or methylating agents like dimethyl sulfate or methyl iodide, under basic conditions, to install the methoxy group.

Note:
This method benefits from the availability of pyridine intermediates and offers high regioselectivity, although reaction conditions must be carefully optimized to prevent over-substitution or side reactions.

Synthesis via Multi-Component Assembly

Method Overview:
An alternative approach involves constructing the pyridine ring with trifluoromethyl and methoxy functionalities through multi-component reactions (MCRs). This strategy often employs cyclocondensation of suitable aldehydes, nitriles, and trifluoromethyl precursors.

Research Findings:

  • Cyclocondensation of 3-methylbutanal with trifluoroacetoacetate derivatives, followed by chlorination and methoxylation, yields the target compound.
  • This method allows for modular synthesis, enabling structural modifications and optimization for industrial scale.

Summary Table of Preparation Methods

Method Type Raw Materials Key Reactions Conditions Advantages Limitations
Vapor-phase chlorination & fluorination Methylpyridines (e.g., 3-picoline) Chlorination, fluorination 200-400°C, vapor-phase reactor High yields, scalable Harsh conditions, high energy consumption
Direct chlorination & methoxylation Pyridine derivatives Chlorination, nucleophilic substitution Mild to moderate temperatures, polar solvents Selectivity, milder conditions Requires precise control
Multi-component cyclocondensation Aldehydes, nitriles, trifluoromethyl sources Cyclocondensation, chlorination, substitution Variable Structural diversity Multi-step, complex purification

Notes on the Synthesis of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine)

  • The synthesis typically begins with a suitably substituted pyridine precursor, such as 2,3,6-trichloro-5-trifluoromethyl pyridine, which undergoes selective chlorination and substitution reactions.
  • The methoxy group is introduced via nucleophilic substitution of a chlorinated intermediate with methylating agents, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The trifluoromethyl group is incorporated either via direct trifluoromethylation using reagents like trifluoromethyl copper or through fluorination of chlorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Agrochemicals

The primary application of 2-chloro-3-methoxy-4-(trifluoromethyl)pyridine lies in its role as an intermediate in the synthesis of agrochemicals. Notably:

  • Pesticide Development : Compounds with trifluoromethyl groups are known for their biological activity and efficacy in crop protection. For example, derivatives of trifluoromethylpyridines have been utilized in the formulation of several pesticides that protect crops from pests and diseases .
  • Market Approval : Several agrochemical products containing this compound have received market approval, indicating its viability and effectiveness in agricultural applications .

Pharmaceutical Applications

In addition to its use in agrochemicals, this compound has potential applications in pharmaceuticals:

  • Drug Intermediates : The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique chemical structure allows for modifications that can enhance the pharmacological properties of drugs .
  • Clinical Trials : There are ongoing clinical trials exploring the efficacy of drugs derived from trifluoromethylpyridines, including those containing this compound .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents on the pyridine ring critically determine physicochemical properties and bioactivity:

  • 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1227563-94-1): Substitutents at positions 2 (methoxy), 3 (-CF₃), and 4 (Cl).
  • 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6): Lacks the methoxy group but shares -Cl (position 2) and -CF₃ (position 4). Its simpler structure (MW 175.55 g/mol) is used as a laboratory chemical .
  • 4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5): Replaces -CF₃ with a methyl group (-CH₃) at position 2. The methyl group introduces steric bulk but reduces electron withdrawal, likely decreasing reactivity compared to the target compound .

Physicochemical Properties

Key properties inferred from analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents
2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine* ~211.57 Not reported Likely low in water 2-Cl, 3-OCH₃, 4-CF₃
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine 211.57 Not reported Soluble in organic solvents 2-OCH₃, 3-CF₃, 4-Cl
2-Chloro-4-(trifluoromethyl)pyridine 175.55 Not reported Laboratory solvents 2-Cl, 4-CF₃
4-Chloro-3-methoxy-2-methylpyridine 157.60 Not reported Moderate 2-CH₃, 3-OCH₃, 4-Cl

*Estimated based on molecular formula C₇H₅ClF₃NO.

Structure-Activity Relationships (SAR)

Evidence from related pyridine derivatives highlights trends:

  • Trifluoromethyl Position : Both 3-CF₃ and 4-CF₃ in pyridine rings show comparable biological activity in enzyme inhibition studies, suggesting positional flexibility for this group .
  • Chlorine Substitution: Dichlorination (e.g., 2,4-dichloro analogs) enhances antibacterial activity compared to mono-chloro derivatives, implying that additional electron withdrawal improves target binding .
  • Methoxy vs.

Data Tables

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 2-Cl, 3-OCH₃, 4-CF₃ C₇H₅ClF₃NO 211.57 Not available
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine 2-OCH₃, 3-CF₃, 4-Cl C₇H₅ClF₃NO 211.57 1227563-94-1
2-Chloro-4-(trifluoromethyl)pyridine 2-Cl, 4-CF₃ C₆H₃ClF₃N 175.55 81565-18-6
4-Chloro-3-methoxy-2-methylpyridine 2-CH₃, 3-OCH₃, 4-Cl C₇H₈ClNO 157.60 107512-34-5

Biological Activity

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine is a heterocyclic compound belonging to the pyridine family, characterized by a unique combination of functional groups that endow it with various biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular structure of this compound features:

  • Chlorine atom at the 2-position
  • Methoxy group (OCH₃) at the 3-position
  • Trifluoromethyl group (CF₃) at the 4-position

This configuration contributes to its chemical reactivity and biological activity, making it a candidate for drug development and agrochemical applications .

Synthesis

The synthesis of this compound involves several methods, typically focusing on the reaction of substituted pyridines with chlorinating agents. Various synthetic routes have been documented, indicating high yields and purity through liquid chromatography techniques .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trifluoromethylpyridine derivatives, including this compound. These compounds have shown significant activity against various bacterial strains. For instance, in vitro evaluations indicated that certain derivatives exhibit Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

CompoundMIC (μg/mL)Target Organism
This compound5.0Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has been extensively studied. Notably, compounds similar to this compound have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The structure–activity relationship (SAR) studies suggest that the trifluoromethyl group enhances anti-inflammatory activity by increasing lipophilicity and modulating enzyme interactions .

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
This compound19.45 ± 0.0723.8 ± 0.20
Control (Celecoxib)0.04 ± 0.010.04 ± 0.01

Case Studies

  • In Vivo Studies : In a carrageenan-induced paw edema model in rats, administration of a related pyridine derivative resulted in significant reduction of inflammation, suggesting similar potential for this compound.
  • Toxicological Assessment : Long-term exposure studies indicate that while acute toxicity is low, chronic exposure should be minimized due to potential eye irritation and other mild effects observed in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : The synthesis of trifluoromethylpyridine derivatives often involves nucleophilic substitution or cross-coupling reactions. For example, regioselective functionalization of pyridine scaffolds can be achieved using halogen-directed metalation (e.g., Schlosser’s method for chloro-trifluoromethylpyridines) . Key steps include:

  • Halogen activation : Chloro groups at the 2-position facilitate directed ortho-metalation, enabling methoxy group introduction at the 3-position.
  • Trifluoromethyl incorporation : Use of CF₃ sources like TMSCF₃ under copper-mediated conditions .
  • Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to mitigate steric hindrance from the trifluoromethyl group.

Q. How can researchers validate the purity and structural identity of this compound given limited commercial analytical data?

  • Methodological Answer :

  • Spectroscopic analysis : Combine ¹H/¹³C NMR (e.g., characteristic CF₃ singlet at ~120 ppm in ¹³C NMR) and high-resolution mass spectrometry (HRMS) for molecular confirmation.
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Safety note : Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, N95 masks, and safety goggles to avoid inhalation or dermal contact (acute toxicity class: Oral 3) .
  • Ventilation : Use fume hoods during synthesis due to potential release of volatile halogenated byproducts.
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group at the 4-position influence regioselectivity in further functionalization reactions?

  • Methodological Answer :

  • DFT calculations : Apply density-functional theory (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. The CF₃ group reduces electron density at adjacent positions, directing electrophilic attacks to the 5- or 6-positions .
  • Experimental validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported melting points or spectroscopic data for this compound across studies?

  • Methodological Answer :

  • Crystallography : Obtain single-crystal X-ray data (e.g., using Mo-Kα radiation) to confirm molecular packing and polymorphism .
  • Reproducibility checks : Compare solvent systems (e.g., recrystallization in ethanol vs. hexane) to identify solvent-dependent polymorphism .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems (e.g., C–H activation)?

  • Methodological Answer :

  • Reactivity descriptors : Calculate Fukui indices (for nucleophilic/electrophilic sites) and local softness using Gaussian 16.
  • Catalyst screening : Simulate interactions with Pd(0)/NHC catalysts to identify optimal ligand frameworks for C–H bond activation .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

  • Methodological Answer :

  • Batch vs. flow chemistry : Transitioning from batch to continuous flow systems reduces exothermic risks during CF₃ group introduction.
  • Process analytics : Implement inline FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 2
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2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine

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